7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-16(2)19-8-10-20(11-9-19)28-23-21-12-7-18(4)27-24(21)26-14-22(23)25(30)29-13-5-6-17(3)15-29/h7-12,14,16-17H,5-6,13,15H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLUPFXIAFVNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(C)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine core , an isopropylphenyl group , and a methylpiperidinyl moiety . Its unique structure allows it to interact with various biological targets, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound has cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). It has shown potential in inducing DNA damage through the generation of reactive oxygen species (ROS) .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains .
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on MCF7 cells, revealing an IC50 value indicating significant potency comparable to established chemotherapeutics like Doxorubicin. The mechanism was linked to ROS-mediated DNA damage, highlighting its potential as an anticancer agent .
Antimicrobial Studies
The compound's antimicrobial activity was assessed against various pathogens. Results indicated promising antibacterial effects, warranting further exploration in drug development .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including:
- Formation of the naphthyridine core via cyclization.
- Introduction of the isopropylphenyl group through nucleophilic substitution.
- Coupling with the methylpiperidinyl moiety to form the final product.
This synthetic route allows for the generation of various derivatives that may enhance biological activity or selectivity against specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related 1,8-naphthyridine derivatives and piperidine/amine-containing analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Comparisons
Structural Variations and Lipophilicity
- The target compound’s 3-methylpiperidine carbonyl group contributes to higher lipophilicity (predicted logP ~3.8) compared to 2c (logP ~2.5) and 2d (logP ~2.1), which feature polar morpholine or diethylamine groups. This property may enhance blood-brain barrier penetration .
- Compound 33 () incorporates a trifluoromethylphenyl-piperazine group, increasing steric bulk and electronic effects, whereas the target compound’s isopropylphenyl group balances hydrophobicity and steric hindrance .
Synthetic Accessibility The ultrasonic synthesis of 2c–2e () achieves yields >65%, suggesting that similar methods could optimize the target compound’s production.
Biological Activity While 2c–2e () are noted for inhibitory activity, their exact targets are unspecified. Compound 33 () exhibits antibacterial properties, likely due to the carboxylic acid group’s chelation capacity, a feature absent in the target compound .
Thermodynamic Stability
Q & A
Basic: What are the key steps for synthesizing 7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including coupling, cyclization, and purification. For example:
- Coupling reactions : Use catalysts like cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate aryl-amine bond formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the compound, followed by recrystallization for high purity .
- Yield optimization : Adjust solvent polarity (e.g., DMF vs. toluene) and temperature (e.g., 120°C for faster kinetics) to enhance reaction efficiency .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions (e.g., methyl groups at 7-position, piperidine carbonyl resonance at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z matching calculated [M+H]) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (~1650–1700 cm) and amine N-H stretches (~3300 cm) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar naphthyridine derivatives?
- Control experiments : Replicate assays under identical conditions (e.g., ATP concentration in kinase inhibition studies) to isolate compound-specific effects .
- Docking studies : Compare binding modes of this compound vs. analogs (e.g., azepane vs. piperidine derivatives) using crystallographic data from related targets .
- SAR analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with activity trends .
Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets like kinases or GPCRs?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., ) using immobilized target proteins .
- Cellular thermal shift assays (CETSA) : Validate target engagement by monitoring protein stability shifts in cell lysates .
- Mutagenesis studies : Identify critical residues in the binding pocket (e.g., BTK Tyr551 phosphorylation site) to confirm mechanistic hypotheses .
Advanced: How can researchers address inconsistencies in spectral data (e.g., NMR splitting patterns) during characterization?
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings) by acquiring spectra at 25°C and 60°C .
- Deuterated solvents : Use DMSO-d or CDCl to eliminate solvent peak interference and improve signal clarity .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., naphthyridine core vs. aryl substituents) .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : React with HCl or citric acid to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) for controlled release .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
Advanced: How can computational tools guide the optimization of this compound’s selectivity against off-target proteins?
- Molecular dynamics simulations : Predict binding pocket flexibility and residency times of the compound .
- Free energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural modifications .
- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bonds with kinase hinge regions) .
Basic: What are the best practices for storing and handling this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation .
- Lyophilization : Freeze-dry in the presence of cryoprotectants (e.g., trehalose) for long-term stability .
- Light sensitivity : Protect from UV exposure using amber glassware .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Phosphoproteomics : Identify downstream signaling pathways using LC-MS/MS after compound treatment .
- In vivo efficacy : Test in xenograft models with pharmacokinetic monitoring (e.g., plasma ) to correlate exposure and effect .
Advanced: What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?
- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) to calculate IC values .
- Bootstrap resampling : Estimate confidence intervals for EC values in low-replicate experiments .
- ANOVA with post-hoc tests : Compare efficacy across structural analogs (e.g., Tukey’s HSD for multiple comparisons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
